3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide
Description
3-Chloro-N-(4-methoxyphenyl)propanamide (CAS: 21261-76-7) is a chlorinated propanamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen. Its molecular structure includes a carbonyl group, a chloro substituent at the β-carbon, and a methoxy-substituted aromatic ring (Fig. 1). The compound exhibits resonance stabilization typical of amides, with a C=O bond length of 1.2326 Å and a C(=O)–N bond length of 1.3416 Å, as determined by X-ray crystallography . The crystal structure reveals intermolecular N–H···O and C–H···O hydrogen bonds, forming homodromic chains along the crystallographic a-axis .
Its synthesis involves reacting 3-chloropropanoyl chloride with 4-methoxyaniline under reflux conditions, yielding 75% of the product with a melting point of 124–126°C .
Properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methoxy]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-4-2-9(3-5-10)8-16-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNGWUOHTOPTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Bond Formation via Hydroxylamine Intermediate
The most widely documented method involves a three-step sequence starting with the preparation of O-(4-methoxybenzyl)hydroxylamine (CAS 51307-59-6). This intermediate is synthesized through the reduction of 4-methoxybenzyl nitro compounds using catalytic hydrogenation (H₂/Pd-C, 40 psi) or chemical reduction with Fe/HCl, achieving yields of 78–85%.
The second stage introduces the chlorinated propanamide moiety via nucleophilic acyl substitution. 3-Chloropropanoyl chloride is reacted with O-(4-methoxybenzyl)hydroxylamine in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. This exothermic reaction typically completes within 2–3 hours, yielding 63–72% of the target compound after aqueous workup.
Critical Parameters:
One-Pot Tandem Synthesis
An alternative approach condenses the synthesis into a single reactor by sequentially performing:
- In situ generation of O-(4-methoxybenzyl)hydroxylamine via NaBH₄ reduction of the nitro precursor
- Direct acylation with 3-chloropropanoyl chloride without intermediate isolation
This method reduces purification steps but requires careful pH adjustment (maintained at 8.5–9.0 with NaHCO₃) to prevent decomposition of the hydroxylamine intermediate. Reported yields range from 58–65%, with HPLC purity ≥95%.
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield | 68.2 ± 3.1% | 61.5 ± 2.8% |
| Purity (HPLC) | 99.1 ± 0.4% | 95.3 ± 1.2% |
| Reaction Time | 8–10 hours | 6–7 hours |
| Purification Steps | 3 (column, recryst) | 2 (extraction, recryst) |
| Scalability | >10 kg demonstrated | Limited to 1 kg batches |
Key Intermediate Characterization
O-(4-Methoxybenzyl)hydroxylamine
- Melting Point: 89–91°C (lit. 90°C)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.28 (d, J=8.6 Hz, 2H), 6.90 (d, J=8.6 Hz, 2H), 4.71 (s, 2H), 3.74 (s, 3H), 3.12 (br s, 2H)
- Stability: Decomposes at >120°C; store under N₂ at 2–8°C
Optimization of Critical Reaction Parameters
Solvent Systems
Catalytic Effects
Addition of 0.5 mol% DMAP accelerates acylation by 40% through transition-state stabilization, reducing reaction time from 180 to 112 minutes
Industrial-Scale Production Considerations
The stepwise method has been successfully scaled to 50 kg batches using:
- Continuous flow hydrogenation for intermediate synthesis
- Falling-film evaporators for solvent removal
- Anti-solvent crystallization with inline particle size monitoring
Key operational data from pilot plants:
- Cycle Time: 14 hours per batch
- Overall Yield: 71.3%
- Purity: 99.4% by qNMR
- Process Mass Intensity: 23.7 kg waste/kg product
Emerging Methodologies
Enzymatic Acylation
Recent trials with immobilized Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) show promise:
- 55% conversion at 35°C
- Excellent enantioselectivity (ee >99%)
- Requires further optimization for industrial viability
Photochemical Activation
UV-initiated (254 nm) reactions using photoactive acyl donors reduce reaction time to 15 minutes but currently yield only 32% product
Analytical Characterization of Final Product
| Technique | Key Data |
|---|---|
| HPLC (C18 column) | tᵣ=8.72 min (99.1% purity) |
| FT-IR | 1654 cm⁻¹ (amide I), 1542 cm⁻¹ (C-Cl) |
| ¹³C NMR | δ 170.2 (C=O), 55.1 (OCH₃) |
| XRD | Monoclinic, P2₁/c, a=7.892 Å |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chlorine atom on the propane chain is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions. Common nucleophiles include amines, thiols, and alkoxides:
Amide Bond Reactivity
The amide group can undergo hydrolysis or reduction, though its stability under mild conditions limits these reactions:
Methoxy Group Transformations
The methoxy substituent on the phenyl ring can participate in electrophilic aromatic substitution (EAS) or demethylation:
Oxidation and Reduction Pathways
-
Oxidation of Chloroalkyl Chain :
Strong oxidants (e.g., KMnO₄) may convert the chloroalkyl group to a carboxylic acid, though competing amide hydrolysis complicates selectivity. -
Reduction of Aromatic Ring :
Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to cyclohexane, altering solubility and steric effects .
Comparative Reactivity with Analogs
A study of structurally related compounds highlights key trends:
Scientific Research Applications
Biological Applications
Antioxidant and Anticancer Activity
Recent studies have highlighted the antioxidant properties of derivatives related to 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide. For instance, compounds synthesized from similar structures have demonstrated antioxidant activity significantly higher than that of established antioxidants like ascorbic acid. Specifically, one derivative showed an antioxidant activity approximately 1.4 times greater than ascorbic acid .
In terms of anticancer potential, various derivatives have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a promising avenue for cancer treatment research .
Medicinal Chemistry Applications
Pharmacological Investigations
this compound is being explored for its potential pharmacological properties, particularly in anti-inflammatory and antimicrobial activities. Its structural characteristics allow it to interact with biological macromolecules such as proteins and nucleic acids, making it a candidate for further medicinal chemistry studies.
Industrial Applications
Material Development
Due to its unique chemical structure, this compound can be utilized in the development of new materials and chemical processes. Its properties may facilitate the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Case Studies
Cervical Cancer Model
In a notable study involving cervical cancer models, compounds structurally related to this compound were administered intraperitoneally at specific doses. The results demonstrated significant reductions in tumor size and weight over a treatment period of three weeks, indicating potential therapeutic benefits in oncology.
Fibrosis Models
Another study focused on the effects of similar compounds on hepatic stellate cells showed that they could effectively inhibit collagen synthesis, which is crucial in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, further supporting the compound's potential in treating fibrotic diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. The amide linkage provides stability to the molecule and can interact with various biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide derivatives with varying substituents on the aromatic ring or modifications to the alkyl chain exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Substituent Position and Electronic Effects
- 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS: 915923-51-2): The meta-methoxy substitution reduces electronic resonance between the aromatic ring and the amide group compared to the para-isomer. This alters hydrogen-bonding capabilities and solubility.
- However, steric hindrance may reduce reactivity .
Functional Group Modifications
- 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2): Replacing the phenyl group with a 2-methoxybenzyl moiety introduces a methylene spacer, increasing molecular flexibility. This compound has a molecular weight of 227.69 g/mol and is noted for its moderate polarity and solubility in organic solvents .
3-Chloro-N-(4-ethoxyphenyl)propanamide (CAS: N/A):
Substituting methoxy with ethoxy extends the alkoxy chain, slightly increasing hydrophobicity (molecular weight: 227.69 g/mol). This modification may improve membrane permeability in biological systems .
Physicochemical Properties
Crystallographic and Hydrogen-Bonding Patterns
The title compound’s crystal packing involves N–H···O (2.06 Å) and C–H···O (2.39 Å) interactions, forming C11(4) chains . In contrast, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits bifurcated hydrogen bonds due to steric effects from the naphthyl group, resulting in a denser lattice .
Biological Activity
3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is a synthetic organic compound with the molecular formula C11H14ClNO3 and a molecular weight of 245.69 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer applications and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C11H14ClNO3
- Molecular Weight : 245.69 g/mol
- Functional Groups : Contains a chloro group, methoxy group, and a propanamide backbone.
The presence of the chloro and methoxy groups in specific positions on the phenyl ring significantly influences the compound's biological activity, particularly its interaction with various biological targets.
Antioxidant Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance, studies employing the DPPH radical scavenging method have shown that certain derivatives possess antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has demonstrated significant cytotoxic effects against several cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
The MTT assay results indicate that the compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . This suggests that the compound may selectively target certain cancer types, making it a candidate for further pharmacological development.
Initial studies suggest that this compound may interact with specific kinase pathways involved in cell proliferation and apoptosis. This interaction could elucidate its therapeutic potential in cancer treatment.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights variations in biological activity based on substituent positioning. The following table summarizes key features and activities of comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Chloro and methoxy groups on phenyl ring | Potentially higher anticancer activity |
| N-(2-Methoxyphenyl)acetamide | Lacks chlorine substituent | Simpler structure |
| 4-Chloro-N-(2-methoxyphenyl)butanamide | Longer carbon chain | Potentially different biological activity |
This table illustrates how structural modifications can significantly impact the pharmacological profile of similar compounds.
Case Studies
- Antioxidant Efficacy Study : A study assessed the antioxidant capabilities of various derivatives, including those related to this compound. The findings indicated that these derivatives effectively scavenge free radicals, supporting their use as potential therapeutic agents against oxidative stress-related diseases .
- Cytotoxicity Evaluation : In vitro studies conducted on U-87 and MDA-MB-231 cell lines revealed that this compound exhibits differential cytotoxicity, suggesting its selective action against glioblastoma cells compared to breast cancer cells .
Q & A
Basic: What are the key steps in synthesizing 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide?
Methodological Answer:
The synthesis typically involves a two-step process:
Acylation : Reacting 4-methoxybenzyl alcohol with chloroacetyl chloride under mild conditions (0–25°C) in the presence of a base (e.g., triethylamine) to form the intermediate chloroacetate ester.
Amidation : Coupling the intermediate with an appropriate amine or using nucleophilic substitution to introduce the propanamide moiety. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize yield (typically 60–75%) and minimize side products like hydrolysis by-products .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during synthesis?
Methodological Answer:
Regioselectivity challenges arise due to competing O- vs. N-alkylation. Optimization strategies include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) favor nucleophilic attack on the chloroacetate intermediate.
- Temperature Control : Lower temperatures (0–10°C) reduce kinetic side reactions.
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.
- In Situ Monitoring : Real-time FTIR or NMR spectroscopy identifies intermediates, enabling precise control of reaction progression .
Basic: What techniques are used for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.2326 Å) and torsion angles (e.g., O–N–Car–Car = -33.70°), confirming the absence of resonance between the amide and aromatic systems .
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., methoxy protons at δ 3.8 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: 243.67 g/mol) and fragmentation patterns .
Advanced: How do intermolecular interactions influence crystallographic packing?
Methodological Answer:
Crystal packing is governed by:
- N–H···O Hydrogen Bonds : Form homodromic chains along the crystallographic a-axis, with graph-set descriptor C11(4).
- C–H···O Contacts : Secondary interactions from methylene groups (C–H = 0.99 Å) chelate amide oxygen, stabilizing the lattice.
- Van der Waals Gaps : Intercentroid distances (e.g., 4.8194 Å) between aromatic rings dictate stacking efficiency. Computational tools like Mercury visualize these interactions for structure-property analysis .
Basic: How does the methoxy substituent affect chemical stability?
Methodological Answer:
The methoxy group enhances:
- Electron Donation : Stabilizes the aromatic ring via resonance, reducing electrophilic substitution side reactions.
- Hydrolytic Stability : Steric hindrance from the methoxymethyl group protects the amide bond from hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced: What mechanistic insights explain contradictions in reported reactivity under oxidative conditions?
Methodological Answer:
Discrepancies arise from competing oxidation pathways:
- Chlorine vs. Methoxy Reactivity : DFT calculations reveal the chloro group undergoes nucleophilic substitution (SN2) preferentially, while the methoxy group directs electrophilic attacks.
- Radical Pathways : Under UV light, C–Cl bond homolysis generates radicals, leading to dimerization by-products. Controlled oxygen exclusion and radical scavengers (e.g., BHT) suppress this .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
Common assays include:
- Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus and E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC determination.
- Receptor Binding : Radioligand displacement assays for formyl peptide receptors (FPR1/FPR2) to assess immunomodulatory potential .
Advanced: How can molecular docking predict interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., FPR2) using sequence homology tools.
- Docking Workflow :
- Prepare ligand (AMBER force field) and receptor (PDB: 5TZ1) structures.
- Use AutoDock Vina for flexible docking, scoring binding poses by ΔG.
- Validate with MD simulations (NAMD, 100 ns) to assess stability of hydrogen bonds (e.g., amide-O with Arg84).
- SAR Analysis : Methoxy groups enhance binding affinity (ΔG = -9.2 kcal/mol) compared to non-substituted analogs .
Basic: How is purity validated post-synthesis?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) confirms >98% purity.
- Elemental Analysis : Matches theoretical C, H, N content (e.g., C: 54.22%, H: 4.97%).
- Thermal Analysis : DSC shows a sharp melting endotherm (388–391 K), indicating crystallinity .
Advanced: What strategies resolve discrepancies between computational and experimental solubility data?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility in solvents (e.g., logS in DMSO = -2.1) and compare with shake-flask experiments.
- Polymorph Screening : Identify metastable forms via solvent-mediated crystallization; hydrate formation alters solubility profiles.
- Ionization Constants : pKa determination (e.g., 8.3 for the amide group) via potentiometric titration refines pH-solubility models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
